N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-17(21-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSQHYCHNYGHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-thiol : Serves as the electrophilic scaffold.
- N-Benzyl-2-chloroacetamide : Acts as the nucleophilic sulfanyl acceptor.
Key intermediates are synthesized via cyclocondensation, chlorination, and alkylation, followed by nucleophilic substitution to install the acetamide side chain.
Synthetic Routes
Synthesis of 3-Benzyl-3H-Triazolo[4,5-d]Pyrimidin-7-Thiol
Cyclocondensation of 3-Amino-1,2,4-Triazole
Procedure :
- React 3-amino-1,2,4-triazole with diethyl malonate in ethanol under basic conditions (NaOEt) to form 7-hydroxy-triazolo[1,5-a]pyrimidine.
- Chlorination : Treat the hydroxyl intermediate with POCl₃ in anhydrous DMF to yield 7-chloro-triazolo[1,5-a]pyrimidine.
- Benzylation : React the chloro derivative with benzylamine in ethanol/K₂CO₃ to install the 3-benzyl group.
- Thiolation : Substitute the 7-chloro group with thiourea in refluxing ethanol, followed by acidic hydrolysis to generate the 7-thiol intermediate.
Key Data :
Synthesis of N-Benzyl-2-Chloroacetamide
Acylation of Benzylamine
Procedure :
- Add chloroacetyl chloride dropwise to benzylamine in dichloromethane at 0°C with triethylamine as a base.
- Stir for 2 h, wash with water, and recrystallize from ethyl acetate/hexane.
Key Data :
Coupling via Nucleophilic Substitution
Thioether Formation
Procedure :
- Combine 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-thiol (1 eq), N-benzyl-2-chloroacetamide (1.2 eq), and K₂CO₃ (2 eq) in dry acetone.
- Reflux for 10 h, cool, and pour into ice water to precipitate the product.
- Purify by recrystallization from DMF/water.
Key Data :
Alternative Methodologies
Analytical and Optimization Insights
Regioselectivity in Substitution
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against various cancer cell lines.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, up-regulation of pro-apoptotic proteins like Bax and Bak, and down-regulation of anti-apoptotic proteins such as Bcl-2 .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s functional groups and bioactivity can be contextualized by comparing it to analogous triazolopyrimidine derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Impact of Substituents on Bioactivity
- Benzyl Groups : The dual benzyl groups in the target compound (triazole and acetamide) improve lipophilicity and membrane permeability compared to methyl or ethyl analogs (e.g., and ). This enhances its ability to interact with hydrophobic binding pockets in enzymes like kinases .
- Sulfanyl Linker : The -S- moiety facilitates redox-mediated interactions, distinguishing it from oxygen-linked analogs (e.g., ether or carbonyl derivatives). This contributes to its unique mechanism in inhibiting sulfhydryl-dependent enzymes .
- Aryl Acetamide Modifications : Substitutions on the acetamide’s phenyl ring (e.g., 5-chloro-2-methoxy in or trifluoromethyl in ) modulate electronic effects and steric bulk, directly influencing target selectivity and potency .
Computational Insights
Molecular docking studies () reveal that the benzyl groups form π-π interactions with kinase ATP-binding sites, while the sulfanyl linker hydrogen-bonds with catalytic cysteine residues. This dual mechanism is absent in non-benzylated analogs .
Biological Activity
N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its triazole and pyrimidine components. These structural features are associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.45 g/mol. The compound's unique structure allows it to interact with various biological targets.
The biological activity of compounds containing triazole rings is attributed to their ability to form non-covalent interactions with enzymes and receptors. This can lead to various pharmacological effects:
- Anticancer Activity : Triazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
- Antimicrobial Effects : The presence of the triazole moiety contributes to broad-spectrum antimicrobial activity.
- Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamide | MCF-7 | 0.52 | Induces apoptosis |
| N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamide | HT-29 | 0.86 | Cell cycle arrest |
These findings indicate that this compound exhibits potent antiproliferative effects against breast and colon cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been documented in several studies:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamide | E. coli | 15 µg/mL |
| N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamide | S. aureus | 10 µg/mL |
These results suggest that this compound has significant potential as an antimicrobial agent.
Case Studies
- In Vitro Anticancer Study : A study conducted on various cancer cell lines demonstrated that derivatives similar to N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamide exhibited varying degrees of cytotoxicity. The most potent derivative showed an IC50 value of 0.34 µM against MCF-7 cells and was found to induce apoptosis through caspase activation.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against a panel of bacterial strains. The compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
